molecular formula C8H12ClN3O2 B6354437 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 179756-87-7

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B6354437
CAS No.: 179756-87-7
M. Wt: 217.65 g/mol
InChI Key: ZVQJGCWRNIVFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobutylamine with cyanuric chloride, followed by methylation and cyclization to form the desired triazine ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the reaction rates and reduce production costs .

Properties

IUPAC Name

2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJGCWRNIVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 4b (7.11 g; 0.056 mol) in DMF (70 ml) is added to a 60% suspension of sodium hydride (2.46 g; 0.062 mol) in DMF (25 ml). After stirring for 2 hours at room temperature, 1-bromo-4-chlorobutane (10.55 g; 0.062 mol) is added and the mixture is kept stirring overnight. After concentrating to dryness under vacuum, the residue is taken up in water (15 ml) and extracted with ethyl ether (2×50 ml). The organic phases, dried (Na2SO4) and concentrated to dryness under vacuum, give the oily compound 4c.
Quantity
7.11 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.